
3-(Ethoxycarbonyl)oxane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethoxycarbonyl)oxane-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H12O5 It is characterized by the presence of an oxane ring substituted with ethoxycarbonyl and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
3-(Ethoxycarbonyl)oxane-3-carboxylic acid can be synthesized through the lithiation of 1,4-benzodioxin-2-carboxylic acid followed by a reaction with ethyl chloroformate . The reaction typically involves the use of a strong base such as n-butyllithium to deprotonate the carboxylic acid, forming a reactive intermediate that subsequently reacts with ethyl chloroformate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(Ethoxycarbonyl)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
3-(Ethoxycarbonyl)oxane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of 3-(Ethoxycarbonyl)oxane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Oxetane-3-carboxylic acid: This compound shares the oxane ring structure but lacks the ethoxycarbonyl group.
3-Oxetanecarboxylic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
3-(Ethoxycarbonyl)oxane-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the oxane ring
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
3-ethoxycarbonyloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)4-3-5-13-6-9/h2-6H2,1H3,(H,10,11) |
InChI 键 |
HKFVJELOYJZVMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCOC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



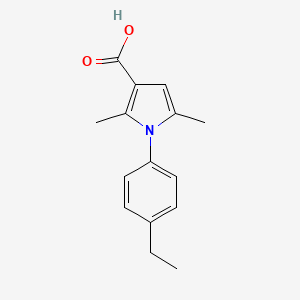
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13162782.png)
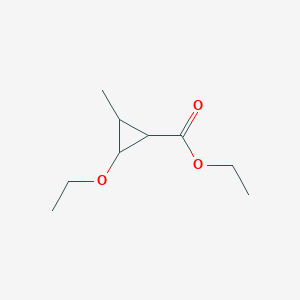
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)
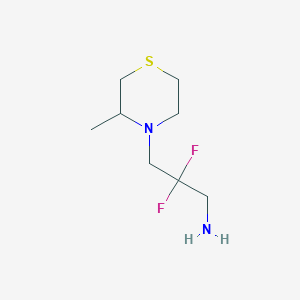
![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)
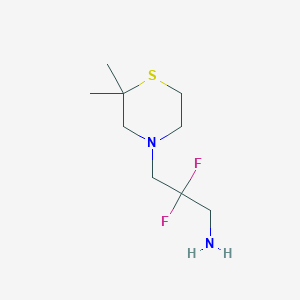
methanol](/img/structure/B13162824.png)
![Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)
![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)
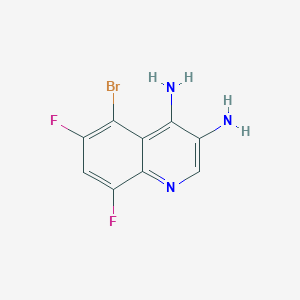

![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)
